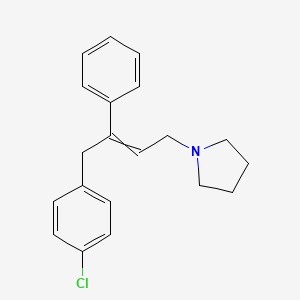

Pyrrobutamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La pyrrobutamine est un composé antihistaminique et anticholinergique. Elle est connue pour sa capacité à bloquer les récepteurs H1 de l'histamine, ce qui la rend efficace dans le traitement des réactions allergiques. La formule chimique de la this compound est C20H22ClN, et sa masse molaire est de 311,85 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la pyrrobutamine implique la réaction du chlorure de 4-chlorobenzyl avec la pyrrolidine en présence d'une base. La réaction se produit généralement sous reflux, et le produit est purifié par recristallisation .

Méthodes de production industrielle

La production industrielle de la this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir son efficacité et sa sécurité .

Analyse Des Réactions Chimiques

Types de réactions

La pyrrobutamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : La this compound peut subir des réactions de substitution, où un ou plusieurs de ses atomes sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le chlore ou le brome.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

Applications de recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Étudiée pour ses effets sur les récepteurs de l'histamine et son utilisation potentielle dans le traitement des réactions allergiques.

Médecine : Enquêtée pour ses applications thérapeutiques potentielles dans le traitement des allergies et d'autres affections liées à l'histamine.

Industrie : Utilisée dans la formulation de produits pharmaceutiques et comme étalon dans les processus de contrôle qualité.

Mécanisme d'action

La this compound exerce ses effets en bloquant les récepteurs H1 de l'histamine, empêchant ainsi l'histamine de se lier à ces récepteurs. Cette action réduit les symptômes des réactions allergiques, tels que les démangeaisons, le gonflement et les rougeurs. Les cibles moléculaires de la this compound comprennent les récepteurs H1 de l'histamine, et les voies impliquées sont liées à l'inhibition des réponses médiées par l'histamine .

Applications De Recherche Scientifique

Chemical Research Applications

Pyrrobutamine serves as an important reagent in organic synthesis. It is utilized as a reference compound in analytical chemistry, helping researchers understand the behavior of other compounds in relation to its properties. The synthesis of this compound involves the reaction of 4-chlorobenzyl chloride with pyrrolidine, followed by phosphorylation with phosphoric acid, which results in this compound phosphate.

In biological research, this compound has been studied for its effects on histamine receptors, specifically as an H1 receptor antagonist. This property makes it potentially useful in allergy research and treatment. This compound's mechanism of action involves blocking the H1 histamine receptor, which is responsible for mediating allergic responses. Additionally, it exhibits anticholinergic activity, contributing to its therapeutic effects .

Case Study: Antihistaminic Effects

A study demonstrated that this compound effectively reduced symptoms associated with allergic conditions such as hay fever and urticaria. The compound was administered to patients suffering from these conditions, resulting in significant symptom relief .

Medical Applications

This compound is primarily classified as an antihistamine and is used in the treatment of various allergic conditions including:

- Allergic rhinitis (hay fever)

- Allergic conjunctivitis

- Urticaria (hives)

- Common cold symptoms

The therapeutic potential of this compound extends beyond traditional antihistamines due to its unique chemical structure, which allows for different binding interactions at histamine receptors compared to other antihistamines like diphenhydramine and chlorpheniramine .

Table 2: Comparison with Other Antihistamines

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | H1 receptor antagonist | Anticholinergic activity |

| Diphenhydramine | H1 receptor antagonist | Sedative effects |

| Chlorpheniramine | H1 receptor antagonist | Less sedative compared to diphenhydramine |

Industrial Applications

In industrial settings, this compound is utilized in the development of pharmaceutical formulations aimed at treating allergic conditions. Its role as a building block in drug synthesis highlights its importance in the pharmaceutical industry .

Mécanisme D'action

Pyrrobutamine exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding to these receptors. This action reduces the symptoms of allergic reactions, such as itching, swelling, and redness. The molecular targets of this compound include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Diphenhydramine : Un autre antihistaminique avec des propriétés de blocage des récepteurs H1 similaires.

Chlorphéniramine : Un composé ayant des effets antihistaminiques similaires, mais une structure chimique différente.

Prométhazine : Un antihistaminique ayant des propriétés antiémétiques et sédatives supplémentaires.

Unicité

La pyrrobutamine est unique par sa structure chimique spécifique, qui contribue à son profil pharmacologique distinct. Sa combinaison de propriétés antihistaminiques et anticholinergiques la rend efficace dans le traitement d'une variété de symptômes allergiques .

Activité Biologique

Pyrrobutamine, a compound known for its potent H1-antihistamine properties, has garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, metabolic pathways, and potential therapeutic applications.

Target of Action

this compound primarily acts as an H1-antihistamine. It blocks the action of histamine, a key mediator in allergic responses. This inhibition leads to a reduction in symptoms associated with allergies such as rhinitis, conjunctivitis, and urticaria.

Mode of Action

The compound exerts its effects by binding to H1 receptors on cells, preventing histamine from eliciting its physiological effects. This mechanism is crucial in managing allergic reactions and inflammatory processes.

This compound's structure includes a pyrrolidine ring, which facilitates interactions with various enzymes and proteins. These interactions can lead to diverse biological profiles depending on the spatial orientation of its substituents.

| Property | Description |

|---|---|

| Chemical Structure | 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Molecular Weight | 307.85 g/mol |

| Pharmacological Class | H1-antihistamine |

Cellular Effects

This compound influences various cellular processes, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. Its anti-inflammatory effects are particularly notable at lower doses, where it can exhibit therapeutic benefits without significant side effects.

Metabolic Pathways

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes. These enzymes play a critical role in the biotransformation of the compound into active metabolites that may contribute to its pharmacological effects.

Table 2: Metabolic Pathways Involved

| Enzyme | Role in Metabolism |

|---|---|

| CYP2D6 | Involved in the demethylation process |

| CYP3A4 | Contributes to oxidative metabolism |

Transport and Distribution

This compound's distribution within biological systems is facilitated by specific transporters and binding proteins. This distribution can influence its efficacy and safety profile in clinical applications.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications beyond allergy treatment. Its anti-inflammatory properties suggest possible uses in conditions characterized by inflammation, such as asthma or autoimmune disorders .

Case Studies

- Allergic Rhinitis Management : A clinical study demonstrated that patients treated with this compound showed significant improvement in symptoms compared to those receiving placebo treatments .

- Inflammatory Conditions : Another study highlighted this compound's efficacy in reducing proinflammatory cytokine levels in animal models, suggesting its potential role in treating immunoinflammatory diseases .

Propriétés

Numéro CAS |

91-82-7 |

|---|---|

Formule moléculaire |

C20H22ClN |

Poids moléculaire |

311.8 g/mol |

Nom IUPAC |

1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine |

InChI |

InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12- |

Clé InChI |

WDYYVNNRTDZKAZ-UNOMPAQXSA-N |

SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

SMILES isomérique |

C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3 |

SMILES canonique |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

melting_point |

48.5 °C |

Key on ui other cas no. |

91-82-7 |

Numéros CAS associés |

135-31-9 (phosphate[1:2] salt) 93777-57-2 (naphthalene disulfonate salt/solvate) |

Synonymes |

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.